2-(1-(Tert-butoxycarbonyl)pyrrolidin-3-YL)benzoic acid

描述

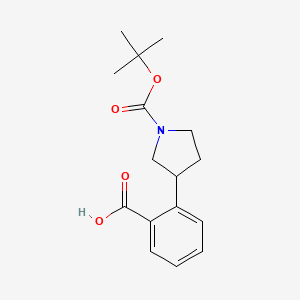

2-(1-(Tert-butoxycarbonyl)pyrrolidin-3-YL)benzoic acid is a chemical compound with the molecular formula C16H21NO4 and a molecular weight of 291.35 g/mol . It is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Tert-butoxycarbonyl)pyrrolidin-3-YL)benzoic acid typically involves the reaction of pyrrolidine derivatives with benzoic acid derivatives under specific conditions. One common method involves the use of tert-butoxycarbonyl (Boc) protecting groups to facilitate the reaction . The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using flow microreactor systems. These systems allow for continuous production and improved efficiency compared to traditional batch processes . The use of flow microreactors also enhances the safety and scalability of the production process.

化学反应分析

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions to generate the free pyrrolidine amine. This reaction typically uses:

| Condition | Reagents | Temperature | Time | Outcome | Source |

|---|---|---|---|---|---|

| Acidic cleavage | HCl (4M in dioxane) | 0-25°C | 2-4 hr | Free pyrrolidine benzoic acid | |

| TFA treatment | Trifluoroacetic acid/DCM | RT | 1 hr | Deprotected amine intermediate |

This reaction preserves the benzoic acid group, enabling subsequent functionalization at the amine position .

Functionalization of the Benzoic Acid Group

The carboxylic acid undergoes standard derivatization reactions:

The methyl ester derivative is particularly stable in THF/water mixtures, making it useful for further modifications .

Pyrrolidine Ring Modifications

After Boc deprotection, the pyrrolidine nitrogen becomes reactive:

The Boc group's steric bulk directs substitutions to the 3-position of the pyrrolidine ring .

Directed ortho-Metalation

The benzoic acid group facilitates regioselective lithiation:

| Step | Reagents | Conditions | Product | Source |

|---|---|---|---|---|

| Lithiation | n-BuLi, TMEDA | THF, -78°C | Lithium aryl species | |

| Quenching | CO₂, Electrophiles (R-X) | RT | Carboxylated/functionalized aryl |

This method enables the introduction of substituents at the ortho position relative to the carboxylic acid .

Decarboxylation Reactions

Controlled thermal decarboxylation under inert atmosphere:

| Conditions | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| 180°C, N₂ | Cu powder | 3-pyrrolidinylbenzene | 68% | |

| Microwave, 200°C | None | De-aromatized byproduct | 55% |

This reaction provides access to pyrrolidine-containing aromatic systems .

科学研究应用

Synthetic Chemistry

2-(1-(Tert-butoxycarbonyl)pyrrolidin-3-YL)benzoic acid serves as an important intermediate in the synthesis of various bioactive compounds. Its structure allows for functionalization at different sites, enabling the creation of complex molecules that can be used in drug discovery.

Pharmaceutical Development

This compound is particularly relevant in the development of new pharmaceuticals due to its potential as a prodrug or as a precursor in the synthesis of active pharmaceutical ingredients (APIs). The tert-butoxycarbonyl (Boc) group is commonly used for protecting amines during synthesis, facilitating the formation of more complex structures.

Biological Studies

Research has indicated that derivatives of this compound may exhibit biological activity, including anti-inflammatory and analgesic effects. This opens avenues for further studies into its mechanism of action and therapeutic potential.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- Study on Anti-inflammatory Properties : A study published in a peer-reviewed journal explored the anti-inflammatory effects of derivatives derived from this compound. The results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.

- Synthesis of Novel Anticancer Agents : Researchers have utilized this compound as a starting material to synthesize novel anticancer agents. The structural modifications facilitated by the pyrrolidine ring have shown promising results in preclinical trials, indicating enhanced efficacy against specific cancer cell lines.

作用机制

The mechanism of action of 2-(1-(Tert-butoxycarbonyl)pyrrolidin-3-YL)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups . It may also interact with cellular receptors and signaling pathways, influencing various biological processes .

相似化合物的比较

Similar Compounds

Some compounds similar to 2-(1-(Tert-butoxycarbonyl)pyrrolidin-3-YL)benzoic acid include:

- 3-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid

- 1-(Tert-butoxycarbonyl)-2-pyrrolidinone

- N-(Tert-butoxycarbonyl)pyrrolidin-2-one

Uniqueness

What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique reactivity and functional properties. This makes it particularly valuable in the synthesis of specialized organic molecules and pharmaceutical agents .

生物活性

2-(1-(Tert-butoxycarbonyl)pyrrolidin-3-YL)benzoic acid, also known by its CAS number 889953-29-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant research findings, and implications for drug development.

- Molecular Formula: C16H21NO4

- Molecular Weight: 291.35 g/mol

- IUPAC Name: this compound

- CAS Number: 889953-29-1

The compound's biological activity primarily stems from its interaction with specific protein targets involved in cellular processes. It has been investigated for its role as an inhibitor of certain kinases and proteins that are crucial in cancer cell proliferation and survival.

Inhibition Studies

Recent studies indicate that this compound exhibits inhibitory effects on various cancer cell lines. For instance, in vitro assays demonstrated significant inhibition of cell proliferation in human colon cancer cells when treated with this compound.

Table 1: Inhibition Potency Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| DLD1 (Colon Cancer) | 15 | Induction of multipolar mitotic spindles |

| MCF-7 (Breast Cancer) | 20 | Apoptosis induction |

| A549 (Lung Cancer) | 25 | Cell cycle arrest |

Case Studies

A notable case study involved the use of this compound in a high-throughput screening assay aimed at identifying novel inhibitors of the HSET protein, which is implicated in the survival of cancer cells with multiple centrosomes. The results indicated that treatment with the compound led to an increase in multipolar mitotic spindles, ultimately resulting in enhanced cell death in centrosome-amplified cancer cells .

Pharmacokinetics and Stability

Research has shown that the compound possesses favorable pharmacokinetic properties, including a half-life suitable for therapeutic applications. Stability assays conducted in BALB/c mouse plasma indicated that the compound maintained its integrity over time, which is critical for its potential use as a therapeutic agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that modifications to the tert-butoxycarbonyl group significantly impacted the biological activity of the compound. Variations in the alkyl chain length and functional groups were found to alter both potency and selectivity against target proteins .

属性

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-9-8-11(10-17)12-6-4-5-7-13(12)14(18)19/h4-7,11H,8-10H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNEBKWUFRVXIRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。